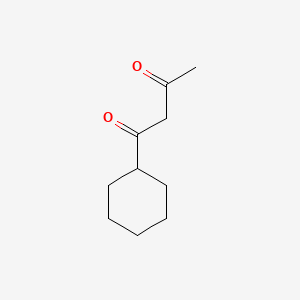

1-Cyclohexylbutane-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexylbutane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHGBXKQVBLQGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1CCCCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276513 | |

| Record name | 1-cyclohexylbutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15972-15-3 | |

| Record name | 1-Cyclohexyl-1,3-butanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15972-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-cyclohexylbutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of 1 Cyclohexylbutane 1,3 Dione

Enolate Chemistry and Nucleophilic Character

The presence of two carbonyl groups significantly increases the acidity of the protons on the carbon atom situated between them (the α-carbon). This makes the formation of a stabilized enolate ion a key feature of the compound's reactivity.

Mechanism of Enolate Formation and Stabilization

The formation of an enolate from 1-cyclohexylbutane-1,3-dione occurs through the removal of a proton from the α-carbon by a base. Common bases used for this purpose include potassium carbonate (K₂CO₃) and lithium diisopropylamide (LDA) in aprotic solvents. vulcanchem.com The resulting enolate is stabilized by the delocalization of the negative charge across the oxygen atoms of both carbonyl groups through resonance. This delocalization distributes the electron density, making the enolate more stable than a simple ketone enolate.

The enolate can exist in different resonance forms, with the negative charge residing on either the α-carbon or one of the oxygen atoms. The delocalized system forms a U-shaped conformation, and the enolate can be further stabilized by chelation with a metal cation, forming a six-membered ring. This chelation enhances the stability of the enolate, making it a readily accessible and key reactive intermediate.

Nucleophilic Reactivity in Carbon-Carbon Bond Forming Reactions

The enolate of this compound is a potent nucleophile, with the α-carbon being the primary site of reaction with various electrophiles. This reactivity is harnessed in several carbon-carbon bond-forming reactions.

One of the fundamental reactions is alkylation , where the enolate reacts with alkyl halides to form a new carbon-carbon bond at the α-position. vulcanchem.com This reaction provides a direct method for introducing alkyl substituents between the two carbonyl groups.

Another important reaction is acylation , which involves the reaction of the enolate with acyl chlorides or anhydrides. vulcanchem.com This leads to the formation of a triketone, further expanding the synthetic utility of the parent dione (B5365651).

While specific examples of this compound undergoing these reactions are not extensively documented in the searched literature, the principles of β-dione reactivity strongly suggest its capability to participate in such transformations. For instance, a general synthesis of 1,3-diketones involves the acylation of a ketone enolate, highlighting the reverse of this process.

Tautomeric Equilibria and Structural Dynamics

A defining characteristic of this compound is its existence as a mixture of tautomers: the diketo form and two possible enol forms.

Investigation of Keto-Enol Tautomerism and Isomeric Ratios

In solution, this compound exists in a dynamic equilibrium between its keto and enol forms. ¹H NMR analysis has revealed that the enol form is predominant, with an enol-to-keto ratio of approximately 87:13. The enol form is stabilized by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the remaining carbonyl oxygen, creating a stable six-membered pseudo-ring.

| Tautomeric Form | Percentage in Solution |

| Enol | 87% |

| Keto | 13% |

This table is based on ¹H NMR analysis data for this compound.

Factors Influencing Tautomeric Preferences

Several factors influence the position of the keto-enol equilibrium for β-diketones like this compound:

Intramolecular Hydrogen Bonding: The ability of the enol form to create a stable, six-membered ring through intramolecular hydrogen bonding is a primary driving force for its predominance.

Conjugation: The enol form benefits from conjugation between the C=C double bond and the remaining carbonyl group, which provides additional resonance stabilization.

Substituent Effects: The nature of the substituents on the β-dicarbonyl framework can influence the tautomeric ratio. The electron-donating nature of the cyclohexyl group may have a subtle effect on the equilibrium.

Solvent: The polarity of the solvent can impact the tautomeric ratio. Nonpolar solvents tend to favor the enol form due to the internal hydrogen bonding, while polar protic solvents can disrupt this internal hydrogen bond and may favor the keto form to a greater extent.

Condensation and Cycloaddition Reactions

The reactive nature of the enolate and the dicarbonyl functionality allows this compound to participate in a variety of condensation and cycloaddition reactions, leading to the formation of more complex molecules and heterocyclic systems.

While specific examples detailing the participation of this compound in all these reaction types are not prevalent in the searched literature, the reactivity of the closely related cyclohexane-1,3-dione provides strong evidence for its expected behavior.

Condensation Reactions:

Claisen Condensation: The enolate of this compound can act as a nucleophile in Claisen-type condensation reactions with esters, leading to the formation of β-keto esters.

Knoevenagel Condensation: This reaction involves the condensation of the active methylene (B1212753) group of this compound with aldehydes or ketones, typically catalyzed by a weak base. sigmaaldrich.com This leads to the formation of an α,β-unsaturated dicarbonyl compound.

Synthesis of Heterocycles: 1,3-Diketones are valuable precursors for the synthesis of various heterocyclic compounds. For example, reaction with hydrazines can yield pyrazoles, while reaction with hydroxylamine (B1172632) can produce isoxazoles. The reaction of cyclohexane-1,3-diones with aldehydes and a nitrogen source can lead to the formation of fused pyridine (B92270) and quinoline (B57606) derivatives. nih.gov

Cycloaddition Reactions:

Diels-Alder Reaction: The enol form of this compound contains a carbon-carbon double bond and can potentially act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a six-membered ring. wikipedia.orgsigmaaldrich.com The electron-withdrawing carbonyl group would activate the double bond for this [4+2] cycloaddition. However, specific examples of this compound participating in Diels-Alder reactions were not found in the performed searches.

Reactions with Amines to Form Enaminone Derivatives

The reaction between β-dicarbonyl compounds, such as this compound, and primary or secondary amines is a fundamental method for the synthesis of β-enaminones. rsc.orgacs.orgconicet.gov.ar These compounds are valuable synthetic intermediates due to their conjugated N-C=C-C=O system. rsc.orgnih.gov The reaction involves the nucleophilic attack of the amine on one of the carbonyl groups, followed by dehydration to form the stable enaminone product.

The general mechanism proceeds via the formation of a hemiaminal intermediate, which then eliminates a molecule of water. This dehydration is often the rate-determining step and can be facilitated by azeotropic removal of water or the use of catalysts. rsc.org A variety of catalysts, including Lewis acids like Ceric Ammonium (B1175870) Nitrate (B79036) (CAN), Cobalt(II) chloride, and Gold(III) catalysts, have been shown to promote this condensation efficiently under mild conditions. acs.orgconicet.gov.ar

A specific example is the reaction of this compound with propargylamine (B41283), which proceeds to form the corresponding NH-enaminone. nih.gov This reaction can be carried out at room temperature, and the resulting enaminone can be used in subsequent steps without extensive purification. nih.gov

Table 1: Catalysts and Conditions for Enaminone Synthesis from 1,3-Diketones

| Catalyst | Conditions | Solvent | Yield Range | Reference |

|---|---|---|---|---|

| Ceric Ammonium Nitrate (CAN) | Room Temperature | - | Good to Excellent | acs.org |

| Cobalt(II) chloride | Room Temperature | Solvent-free | 75-95% | conicet.gov.ar |

| Gold(III) catalyst | - | - | 61-98% | conicet.gov.ar |

| Lanthanum trichloride | Room Temperature | Methylene dichloride | 85-93% | conicet.gov.ar |

| Ferric(III) ammonium nitrate | Room Temperature | Solvent-free | 69-92% | conicet.gov.ar |

Multi-Component Condensations for Heterocycle Formation

This compound is a valuable substrate in multi-component reactions (MCRs), which allow for the construction of complex heterocyclic scaffolds in a single synthetic operation. semanticscholar.orgbhu.ac.in These reactions are highly efficient and atom-economical, providing rapid access to diverse molecular libraries. bhu.ac.inorganic-chemistry.org The reactivity of both the active methylene group and the two carbonyl functionalities of the diketone are harnessed in these transformations.

A prominent example involves the condensation of a 1,3-diketone, an amine, and an aldehyde. For instance, three-component reactions involving cyclohexane-1,3-dione (a related cyclic β-diketone), an aminoquinoline, and various aldehydes have been used to synthesize partially hydrogenated benzo[b] acs.orgnih.govphenanthroline derivatives. researchgate.net The plausible mechanism for such reactions typically begins with the formation of an enaminone from the diketone and the amine. semanticscholar.org This intermediate then undergoes a Michael addition with an α,β-unsaturated carbonyl compound (formed in situ from the aldehyde), followed by intramolecular cyclization and dehydration to yield the final heterocyclic product. semanticscholar.org These MCRs are crucial for generating a variety of heterocycles, including pyridines, pyrimidines, and other fused systems. organic-chemistry.orgresearchgate.net

Electrophilic Substitution Reactions on the Dicarbonyl Moiety

The carbon atom situated between the two carbonyl groups in this compound is known as an active methylene group. The protons on this carbon are significantly acidic due to the electron-withdrawing effect of the adjacent carbonyls, which stabilize the resulting conjugate base (enolate) through resonance. This acidity makes the active methylene position a nucleophilic center, susceptible to various electrophilic substitution reactions. organic-chemistry.org

Halogenation at the Active Methylene Position

The active methylene group of 1,3-dicarbonyl compounds can be readily halogenated. organic-chemistry.org This reaction proceeds by treating the diketone with a halogenating agent. Common reagents include elemental halogens (like chlorine or bromine), sulfuryl chloride, and N-haloimides such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS). organic-chemistry.org The reaction is often catalyzed by acid or base.

Under basic conditions, an enolate is formed, which then acts as a nucleophile, attacking the electrophilic halogen source. Under acidic conditions, the enol tautomer of the diketone attacks the halogen. The halogenation of active methylene compounds is a key step in the synthesis of many pharmaceutical and agricultural intermediates. organic-chemistry.org Methods using agents like 1,3-dihalo-5,5-dimethylhydantoin are often preferred in industrial settings as they are easier to handle and produce fewer acidic byproducts compared to elemental halogens. organic-chemistry.org

Table 2: Common Reagents for Halogenation of Active Methylene Compounds

| Reagent | Type | Notes | Reference |

|---|---|---|---|

| Chlorine (Cl₂) | Elemental Halogen | Traditional reagent | organic-chemistry.org |

| Bromine (Br₂) | Elemental Halogen | Traditional reagent | organic-chemistry.org |

| Sulfuryl chloride (SO₂Cl₂) | Chlorinating Agent | Traditional reagent | organic-chemistry.org |

| N-Halosuccinimide (NCS, NBS) | Imide-based | Milder, easier to handle | organic-chemistry.org |

| 1,3-Dihalo-5,5-dimethylhydantoin | Hydantoin-based | Industrially preferred | organic-chemistry.org |

| Metal Halide / H₂O₂ | Mixed System | Alternative method | organic-chemistry.org |

Nitration Reactions and Regioselectivity

Similar to halogenation, nitration can also occur at the active methylene position of β-diketones. This electrophilic substitution introduces a nitro group (-NO₂) onto the carbon between the two carbonyls. The reaction can be performed using nitric acid, often in the presence of a co-reagent. encyclopedia.pub For example, the nitration of indane-1,3-dione, a cyclic β-diketone, is achieved using nitric acid to furnish 2-nitroindane-1,3-dione. encyclopedia.pub

The regioselectivity of the reaction is dictated by the high acidity of the active methylene protons. The reaction proceeds via electrophilic attack of the nitronium ion (NO₂⁺), or a related nitrating species, on the enol or enolate form of the diketone. masterorganicchemistry.com For substrates sensitive to strongly acidic conditions, which can cause degradation or polymerization, non-acidic nitrating agents like benzoyl nitrate or ethyl nitrate are employed. bhu.ac.in The resulting nitro-diketone is a versatile intermediate, as the nitro group can be transformed into various other functionalities. nih.gov

Oxidative Transformations and Pathways

This compound can undergo various oxidative transformations, most notably the cleavage of carbon-carbon bonds within the dicarbonyl unit. These reactions provide routes to valuable carboxylic acids and their derivatives.

One pathway involves the oxidative cleavage of the diketone to form carboxylic acids. This can be achieved through aerobic photooxidation using a catalytic amount of iodine. organic-chemistry.org Mechanistic studies suggest this transformation may proceed through a triketone intermediate. organic-chemistry.org This method is advantageous due to its use of inexpensive and environmentally benign reagents (iodine and oxygen) under mild, metal-free conditions. organic-chemistry.org

Another oxidative pathway involves the rearrangement of 1,3-diketones to generate all-carbon quaternary carboxylates, presenting an alternative to traditional enolate chemistry. rsc.org Additionally, metal-free methods using reagents like phenyliodine(II) diacetate (PhI(OAc)₂) can mediate the oxidative cleavage of 1,3-diketones to synthesize acyl azides, showcasing the compound's utility in producing diverse products through different oxidative routes. acs.org

Stereoselective Reactions and Asymmetric Induction

Stereoselective reactions involving 1,3-diketones like this compound are of significant interest for the synthesis of chiral molecules. Asymmetric induction—the preferential formation of one enantiomer or diastereoisomer—can be achieved using chiral catalysts, reagents, or auxiliaries. nih.gov

Key strategies for achieving stereoselectivity with β-diketones include:

Asymmetric Allylation: Direct, regioselective, and enantioselective allylation of β-diketones can be achieved. nih.govnih.gov This reaction can overcome the natural tendency of β-diketones to act as nucleophiles by utilizing their enol form to generate a Brønsted acid in situ, which then activates an allylsilane reagent for a tethered intramolecular allylation. nih.gov

Asymmetric Michael Additions: Chiral organocatalysts, such as those derived from cinchona alkaloids, can effectively catalyze the asymmetric Michael reaction between β-diketones and electrophiles like β,γ-unsaturated α-ketoesters, yielding products with high enantiomeric excess. acs.org

Hydrogenative Desymmetrization: The reduction of one of the two carbonyl groups in a prochiral 1,3-diketone can be performed with high enantio- and diastereoselectivity using metal catalysts with chiral ligands, such as palladium or iridium complexes. researchgate.net This provides access to chiral β-hydroxy ketones with adjacent stereocenters. researchgate.net

Stereoselective Additions to Alkynes: Cationic iridium complexes can catalyze the regio- and stereoselective addition of 1,3-diketones to unfunctionalized internal alkynes, proceeding via a syn-addition mechanism. acs.org

These methods highlight the potential to control the stereochemical outcome of reactions at or adjacent to the dicarbonyl moiety of this compound, enabling the synthesis of complex, enantiomerically enriched target molecules.

Catalytic Asymmetric Conjugate Additions to Enones

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, is a fundamental carbon-carbon bond-forming reaction. For 1,3-dicarbonyl compounds like this compound, this reaction provides a powerful method for constructing more complex molecular architectures. The development of catalytic asymmetric versions of this reaction allows for the synthesis of chiral molecules with high enantioselectivity. While specific studies on this compound are not prevalent in the reviewed literature, the reactivity of analogous cyclic β-diones, such as 1,3-cyclohexanedione (B196179), in the presence of organocatalysts offers significant insight into its expected behavior.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. In the context of conjugate additions, chiral amines are frequently employed to activate the enone substrate towards nucleophilic attack. For instance, quinine-based primary amines have been successfully used to catalyze the enantioselective Michael addition of cyclic β-diones to α,β-unsaturated enones. mdpi.comdntb.gov.ua In these reactions, the primary amine catalyst reacts with the enone to form a chiral iminium ion, which is more reactive towards the nucleophilic 1,3-dicarbonyl compound.

The reaction between a cyclic β-dione and an enone, such as a chalcone (B49325) or a cinnamone, can be effectively catalyzed by a quinine-derived primary amine. mdpi.com For example, the reaction of 1,3-cyclohexanedione with various cinnamones in the presence of a quinine-based catalyst has been shown to produce the corresponding Michael adducts in good yields and with high enantiomeric excesses. mdpi.com It is reasonable to expect that this compound would behave similarly, with the cyclohexyl substituent potentially influencing the diastereoselectivity of the reaction in cases where a new stereocenter is formed adjacent to the cyclohexyl-bearing carbonyl group.

The general mechanism for the organocatalyzed Michael addition of a 1,3-dione to an enone involves the following steps:

Formation of a chiral iminium ion from the reaction of the enone with the chiral amine catalyst.

Nucleophilic attack of the enolate of the 1,3-dione on the β-carbon of the activated iminium ion.

Hydrolysis of the resulting enamine to regenerate the catalyst and yield the final Michael adduct.

The enantioselectivity of the reaction is controlled by the chiral environment created by the organocatalyst during the key carbon-carbon bond-forming step.

Table 1: Representative Organocatalytic Michael Addition of 1,3-Cyclohexanedione to Cinnamones Note: This data is for the analogous compound 1,3-cyclohexanedione and is presented to illustrate the expected reactivity of this compound.

| Entry | Cinnamone Substituent (Ar) | Catalyst | Yield (%) | ee (%) | Citation |

| 1 | Phenyl | Quinine-based primary amine | 95 | 94 | mdpi.com |

| 2 | 4-Methylphenyl | Quinine-based primary amine | 78 | 96 | mdpi.com |

| 3 | 4-Methoxyphenyl | Quinine-based primary amine | 67 | 94 | mdpi.com |

| 4 | 4-Chlorophenyl | Quinine-based primary amine | 73 | 95 | mdpi.com |

Diastereoselective Syntheses of Substituted Derivatives

The 1,3-dicarbonyl motif in this compound is a versatile precursor for the synthesis of various substituted derivatives. A key transformation is the reduction of the ketone functionalities, which can lead to the formation of diols. When the two carbonyl groups are reduced, two new stereocenters can be created, making the diastereoselectivity of the reduction a critical aspect.

A common method for the diastereoselective reduction of 1,3-diketones is the use of metal hydrides, often in the presence of a Lewis acid to facilitate chelation control. For example, the reduction of 1,3-diketones with a borane-pyridine complex in the presence of titanium tetrachloride (TiCl₄) has been shown to be a highly diastereoselective method for the synthesis of syn-1,3-diols. acs.orgresearchgate.net This protocol exhibits general applicability for 1,3-diketones with various substituents, including linear and branched alkyl chains as well as aromatic groups. acs.org

The proposed mechanism involves the formation of a six-membered cyclic intermediate where the titanium chelates to both carbonyl oxygens of the 1,3-diketone. This chelation holds the substrate in a rigid conformation, allowing the hydride to attack from the less sterically hindered face, leading to the preferential formation of the syn-diol. Given the structure of this compound, it is expected that this method would yield the corresponding syn-1,3-diol with high diastereoselectivity.

In contrast, stereoselective reduction of 1,3-diketones to anti-1,3-diols can also be achieved under different reaction conditions. For instance, the reduction of 1,3-diketones with sodium borohydride (B1222165) in the presence of bovine or human serum albumin has been reported to be highly stereoselective for the formation of anti-1,3-diols. rsc.orgrsc.org This biocatalytic approach relies on the specific binding of the substrate within the protein's active site to control the stereochemical outcome of the reduction.

The ability to selectively synthesize either the syn or anti diastereomer of the corresponding diol from this compound by choosing the appropriate reduction methodology highlights the synthetic utility of this compound as a building block for stereochemically complex molecules.

Table 2: Diastereoselective Reduction of Representative 1,3-Diketones Note: This data is for analogous 1,3-diketones and is presented to illustrate the expected reactivity for the diastereoselective synthesis of substituted derivatives of this compound.

| 1,3-Diketone | Reducing Agent/System | Major Diastereomer | Diastereomeric Ratio (syn:anti) | Yield (%) | Citation |

| Benzoylacetone | BH₃-Pyridine/TiCl₄ | syn | >99:1 | 94 | acs.org |

| 1-Phenyl-1,3-butanedione | NaBH₄/BSA | anti | 7:93 | - | rsc.org |

| Dibenzoylmethane | BH₃-Pyridine/TiCl₄ | syn | >99:1 | 96 | acs.org |

| 2,4-Pentanedione | NaBH₄/BSA | - | 50:50 | - | rsc.org |

Coordination Chemistry and Metal Complexation of 1 Cyclohexylbutane 1,3 Dione Ligands

Chelation Behavior and Ligand Design Principles

The ability of 1-cyclohexylbutane-1,3-dione to act as an effective chelating agent is rooted in its molecular structure, which allows for the formation of stable, ring-like structures with metal ions. The principles governing this behavior are a combination of its inherent β-diketone nature and the specific influence of its cyclohexyl substituent.

Didentate Coordination Modes of Beta-Diketones

Beta-diketones, such as this compound, are renowned for their role as excellent chelating ligands for a vast array of metal ions, including transition metals, lanthanides, and actinides. iosrjournals.org Their coordination behavior is dominated by the formation of a six-membered chelate ring. This process is facilitated by the keto-enol tautomerism inherent to the β-dicarbonyl structure. frontiersin.orgencyclopedia.pubmdpi.com

In solution, this compound exists as an equilibrium mixture of its keto and enol forms. frontiersin.orgcdnsciencepub.com Upon introduction of a metal ion, the ligand typically loses the acidic proton from its enol form to become a monoanionic ligand, the β-diketonate. This enolate anion then coordinates to a metal ion in a bidentate fashion through its two oxygen atoms. ulisboa.ptchemrxiv.org This chelation results in a highly stable six-membered ring structure. ulisboa.ptresearchgate.net The formation of these stable chelates is a primary reason for the extensive use of β-diketones in coordination chemistry. iosrjournals.orgfrontiersin.org

The complexation reaction generally proceeds through the interaction of the metal ion with the enol or enolate form of the β-diketone, rather than the keto tautomer. iosrjournals.org The resulting metal β-diketonate complexes can adopt various geometries, such as octahedral, square planar, or tetrahedral, depending on the coordination number of the metal ion and steric factors. frontiersin.org

Influence of Cyclohexyl Moiety on Chelation Properties

The substituents attached to the β-dicarbonyl backbone significantly influence the ligand's properties and, consequently, the characteristics of the resulting metal complexes. iosrjournals.orgresearchgate.net In this compound, the presence of a cyclohexyl group introduces specific steric and electronic effects.

Steric Influence: The cyclohexyl group is a bulky, non-planar, and non-aromatic aliphatic substituent. researchgate.net Its primary influence is steric hindrance, which can affect the stability and structure of the metal complexes. osti.gov The bulkiness of the cyclohexyl group can limit the number of ligands that can coordinate to a metal center, potentially favoring lower coordination numbers compared to less hindered ligands like acetylacetone. acs.orgresearchgate.net This steric crowding can also influence the geometry of the complex, sometimes leading to distorted structures. rsc.org Studies on related ligands have shown that bulky substituents can be crucial in determining the coordination mode and can even prevent the formation of polymeric species by precluding bridging interactions. frontiersin.orgmdpi.com

Synthesis and Characterization of Transition Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various established methods, leading to a range of compounds, including mixed-ligand systems. Characterization of these complexes provides insight into their structure and bonding.

Formation of Mixed-Ligand Complexes with Dithiocarbamates and Other Ancillary Ligands

Mixed-ligand complexes, which incorporate more than one type of ligand, are of significant interest. Dithiocarbamates are a class of sulfur-containing ligands known for their strong chelating ability, forming stable complexes with many transition metals. researchgate.net The synthesis of mixed-ligand complexes containing both a β-diketonate, such as 1-cyclohexylbutane-1,3-dionate, and a dithiocarbamate (B8719985) is a common strategy to create novel coordination compounds with tailored properties.

These complexes are typically prepared by reacting a pre-formed metal dithiocarbamate complex with the β-diketone or by reacting a metal salt with a stoichiometric mixture of the two ligands. The β-diketonate and the dithiocarbamate act as ancillary ligands, satisfying the coordination sphere of the central metal ion. For instance, in a square planar or octahedral geometry, one or more of each ligand type can coordinate to the metal center. researchgate.net The resulting complexes often exhibit properties that are a combination of those of the individual homoleptic complexes.

Complexation with Various Metal Ions (e.g., Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II))

This compound, like other β-diketones, can form complexes with a wide variety of divalent transition metal ions including Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). frontiersin.orgulisboa.pt The general synthetic route involves the reaction of the β-diketone with a metal salt (e.g., chloride, nitrate (B79036), or acetate) in a suitable solvent, often in the presence of a base to facilitate the deprotonation of the ligand. researchgate.net The stoichiometry of the resulting complex, typically ML₂, depends on the charge of the metal ion and the ligand.

For divalent metal ions, the reaction generally yields neutral complexes of the type M(L)₂, where L is the deprotonated 1-cyclohexylbutane-1,3-dionate ligand. In some cases, solvent molecules (like water or ethanol) may also coordinate to the metal center to complete its coordination sphere, leading to formulations such as M(L)₂(H₂O)ₙ. frontiersin.org The table below summarizes examples of complexes formed between transition metals and β-diketone ligands, illustrating the common coordination behavior.

| Metal Ion | Ligand | Complex Formula | Proposed Geometry | Reference |

|---|---|---|---|---|

| Cu(II) | 2-[2-(2-methoxyphenyl)hydrazono]cyclohexane-1,3-dione | [Cu(L)(OAc)₂]·H₂O | Not Specified | |

| Zn(II) | 2-[2-(2-methoxyphenyl)hydrazono]cyclohexane-1,3-dione | [Zn(L)(NO₃)₂]·4.5H₂O | Not Specified | |

| Mn(II) | 1-phenyl-1,3-butanedione and N,N'-dimethyldithiocarbamate | [Mn(L)(L')] | S₂O₂ chromophore | researchgate.net |

| Fe(II) | 1-phenyl-1,3-butanedione | [Fe(L)₂] | O₄ chromophore | researchgate.net |

| Co(II) | 1-phenyl-1,3-butanedione and N,N'-dimethyldithiocarbamate | [Co(L)(L')] | S₂O₂ chromophore | researchgate.net |

| Ni(II) | 1-phenyl-1,3-butanedione and N,N'-dimethyldithiocarbamate | [Ni(L)(L')] | S₂O₂ chromophore | researchgate.net |

| Rhodium(III) | This compound | Not Specified | Not Specified | tandfonline.com |

Structural Analysis of Metal-Diketone Complexes

Commonly employed techniques include:

Infrared (IR) Spectroscopy: This is a powerful tool for confirming the chelation of the β-diketonate ligand. In the IR spectrum of the free ligand, characteristic bands corresponding to the C=O and C=C stretching vibrations are observed. Upon coordination to a metal ion, these bands typically shift to lower frequencies, indicating a decrease in the double bond character due to electron delocalization within the newly formed chelate ring. This shift is considered strong evidence of bidentate coordination through the oxygen atoms. chemrxiv.orgjst.go.jp

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (such as those of Zn(II)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information. The disappearance of the enolic proton signal from the free ligand in the ¹H NMR spectrum of the complex confirms deprotonation and coordination. Shifts in the signals of the carbon and hydrogen atoms of the ligand backbone upon complexation also provide evidence of coordination.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes provide information about the d-d electronic transitions and charge-transfer bands. These spectra help in determining the coordination geometry of the metal ion (e.g., octahedral vs. tetrahedral), as the ligand field splitting of the d-orbitals is sensitive to the geometric arrangement of the ligands.

Mass Spectrometry: This technique is used to determine the molecular weight of the complex, confirming its composition and stoichiometry. nih.gov

The table below presents typical spectroscopic data used in the characterization of β-diketonate complexes.

| Technique | Observation | Interpretation | Reference |

|---|---|---|---|

| IR Spectroscopy | Shift of ν(C=O) and ν(C=C) bands to lower frequencies | Confirmation of bidentate chelation and delocalization in the ring | jst.go.jp |

| IR Spectroscopy | Appearance of new bands in the low-frequency region (e.g., 400-600 cm⁻¹) | Attributed to M-O stretching vibrations | cdnsciencepub.com |

| ¹H NMR Spectroscopy | Disappearance of the enolic -OH proton signal | Deprotonation of the ligand upon coordination | mdpi.com |

| UV-Vis Spectroscopy | Presence of d-d transition bands | Indication of the coordination geometry (e.g., octahedral, tetrahedral) | researchgate.net |

Determination of Geometric Arrangements (Octahedral, Tetrahedral, Square-Planar)

The geometry of metal complexes containing this compound, a type of β-diketone ligand, is primarily influenced by the coordination number of the central metal ion and the nature of the ligands involved. The most common coordination geometries are octahedral, tetrahedral, and square-planar.

Octahedral Geometry: This is a very common geometry for coordination compounds, including those with β-diketone ligands. In an octahedral complex, the central metal ion is surrounded by six ligands. For a typical tris(β-diketonato)metal(III) complex, three bidentate this compound ligands coordinate to the metal center, resulting in an octahedral arrangement. The specific geometry can be influenced by the steric bulk of the cyclohexyl group. The ligand field stabilization energy (LFSE) is a key factor in favoring octahedral geometry for certain d-electron configurations. rsc.orguni-marburg.de

Tetrahedral Geometry: This geometry is common for metal ions with a d0 or d10 electron configuration. libretexts.org In a tetrahedral complex, the central metal ion is coordinated to four ligands. For complexes with this compound, a tetrahedral arrangement could be formed with two bidentate ligands and a metal ion that favors a coordination number of four. However, due to the relatively weak ligand field splitting in tetrahedral complexes, they are more likely to be high-spin. libretexts.org

Square-Planar Geometry: This geometry is prevalent for transition metal complexes with a d8 configuration, such as Ni(II), Pd(II), and Pt(II). libretexts.org In a square-planar complex, the central metal ion is surrounded by four ligands in the same plane. The crystal field splitting for a square-planar complex shows a large energy gap between the dx²-y² orbital and the other d-orbitals. libretexts.org The formation of square-planar complexes with this compound would typically involve two of these bidentate ligands coordinating to a d8 metal ion.

The determination of these geometries is often accomplished through techniques like single-crystal X-ray diffraction, which provides precise information on bond lengths and angles within the crystal structure of the metal complex. mdpi.comresearchgate.netrsc.org Spectroscopic methods also provide valuable insights into the coordination environment.

Interactive Data Table: Common Geometries of Metal Complexes

| Geometry | Coordination Number | Common Metal Ions/Electron Configurations |

| Octahedral | 6 | Most transition metals |

| Tetrahedral | 4 | d⁰, d¹⁰, some high-spin d-electron counts |

| Square-Planar | 4 | d⁸ (Ni(II), Pd(II), Pt(II)) |

Identification of Chromophores and Coordination Spheres

The coordination sphere refers to the central metal ion and the ligands directly attached to it. scribd.com For a complex with this compound, the coordination sphere would consist of the metal ion and the oxygen atoms of the diketone that form coordinate bonds. The cyclohexyl group and the methyl group of the ligand are part of the ligand backbone but are not directly part of the coordination sphere. The nature of the atoms in the coordination sphere, such as oxygen, nitrogen, or sulfur, significantly influences the electronic and spectroscopic properties of the complex. mdpi.com

A chromophore is the part of a molecule responsible for its color, which arises from the absorption of light in the visible region of the electromagnetic spectrum. In metal complexes of this compound, the primary chromophore is typically the [M(O)n] core, where M is the metal ion and (O)n represents the coordinated oxygen atoms from the diketone ligands. The electronic transitions within this chromophore are responsible for the observed color. These transitions can be categorized as:

d-d transitions: These involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital. The energy of these transitions is influenced by the geometry of the complex and the nature of the metal and ligands.

Ligand-to-metal charge transfer (LMCT) bands: These transitions involve the transfer of an electron from a ligand-based orbital to a metal-based orbital.

Metal-to-ligand charge transfer (MLCT) bands: These involve the transfer of an electron from a metal-based orbital to a ligand-based orbital.

Spectroscopic techniques such as UV-Vis spectroscopy are crucial for identifying and characterizing these chromophores and their electronic transitions. kpi.ua

Interactive Data Table: Spectroscopic Features of Metal Complexes

| Type of Transition | Description | Spectroscopic Region |

| d-d transitions | Electron promotion between d-orbitals | Visible |

| LMCT | Electron transfer from ligand to metal | UV-Visible |

| MLCT | Electron transfer from metal to ligand | UV-Visible |

Advanced Spectroscopic Studies of Metal Complexes

Advanced spectroscopic techniques provide detailed information about the electronic and geometric structure of metal complexes with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for characterizing the ligand framework and confirming the formation of the complex. libretexts.org Chemical shifts can indicate the coordination of the diketone to the metal ion. researchgate.net For diamagnetic complexes, NMR can provide detailed structural information in solution. For paramagnetic complexes, the signals are often broadened, but can still provide valuable information about the electronic structure. libretexts.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is particularly useful for studying paramagnetic metal complexes, such as those of Cu(II) (d9). mdpi.com The EPR spectrum provides information about the g-tensor and hyperfine coupling constants, which are sensitive to the coordination environment and geometry of the metal ion. mdpi.comresearchgate.netresearchgate.net For instance, the g-values can help distinguish between different geometries like square-planar and square-pyramidal. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the ligand to the metal ion. The C=O stretching frequency of the diketone is typically observed to shift to a lower frequency upon coordination to a metal ion, indicating the formation of a metal-oxygen bond. kpi.uamdpi.com

Interactive Data Table: Advanced Spectroscopic Techniques

| Technique | Information Obtained |

| NMR (¹H, ¹³C) | Ligand structure, complex formation, solution structure (diamagnetic complexes) |

| EPR | Electronic structure, coordination environment, geometry (paramagnetic complexes) |

| IR | Ligand coordination (shift in C=O stretching frequency) |

Deracemisation Studies of Chiral Metal Complexes Containing Diketone Ligands

When a metal ion coordinates to three unsymmetrical bidentate ligands like this compound, the resulting octahedral complex can be chiral, existing as a pair of non-superimposable mirror images (enantiomers), designated as Δ and Λ. nih.gov The process of converting a racemic mixture (a 1:1 mixture of enantiomers) into a single enantiomer is known as deracemisation .

Recent research has explored the photocatalytic deracemisation of chiral-at-metal complexes. nih.govresearchgate.net This approach often utilizes a chiral photocatalyst that can selectively interact with one enantiomer of the metal complex, leading to its conversion to the other enantiomer upon irradiation with light. nih.gov For example, studies on cobalt(III) diketonate complexes have shown that irradiation with blue LED light in the presence of a chiral ruthenium-based photocatalyst can lead to significant enantiomeric enrichment. nih.gov

The efficiency of deracemisation can be influenced by steric factors of the diketone ligand. nih.gov The ability to control the stereochemistry at the metal center is of great interest for applications in asymmetric catalysis, where the chirality of the catalyst can direct the stereochemical outcome of a chemical reaction. rsc.orgrsc.org

Interactive Data Table: Key Concepts in Deracemisation

| Term | Definition |

| Chiral-at-metal complex | A metal complex where the stereogenicity arises from the arrangement of ligands around the central metal atom. rsc.org |

| Racemic mixture | A 1:1 mixture of two enantiomers. |

| Deracemisation | The conversion of a racemic mixture into an enantiomerically enriched sample. |

| Photocatalysis | The use of a catalyst that is activated by light. |

Spectroscopic Characterization and Computational Studies of 1 Cyclohexylbutane 1,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural investigation of 1-cyclohexylbutane-1,3-dione. It provides invaluable insights into the molecular framework and the tautomeric equilibrium that characterizes this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation and Tautomer Identification

¹H NMR spectroscopy is instrumental in identifying the presence and ratio of the keto and enol forms of this compound in solution. The distinct chemical environments of the protons in each tautomer give rise to separate signals in the ¹H NMR spectrum, allowing for their differentiation and quantification.

In a chloroform-d (B32938) (CDCl₃) solution, this compound predominantly exists in its enol form, with studies indicating an enol-to-keto ratio of approximately 87:13. arkat-usa.orgarkat-usa.org The ¹H NMR spectrum of the enol tautomer is characterized by a highly deshielded enolic proton signal appearing as a broad singlet around 15.59 ppm. arkat-usa.org This significant downfield shift is due to the formation of a strong intramolecular hydrogen bond. Another key signal for the enol form is a sharp singlet at approximately 5.47 ppm, corresponding to the vinyl proton (=CH-). arkat-usa.org The methyl protons (CH₃) of the enol form resonate at about 2.04 ppm. arkat-usa.org

Conversely, the keto tautomer displays a singlet at around 3.58 ppm for the methylene (B1212753) protons (-CH₂-) situated between the two carbonyl groups. arkat-usa.org The methyl protons of the keto form appear slightly downfield compared to the enol form, at approximately 2.20 ppm. arkat-usa.org The protons of the cyclohexyl group in both tautomers produce a complex multiplet in the upfield region of the spectrum, typically between 1.06 and 2.13 ppm. arkat-usa.org

Table 1: ¹H NMR Chemical Shifts (δ) for Tautomers of this compound in CDCl₃

| Proton Assignment | Enol Form (δ, ppm) | Keto Form (δ, ppm) |

| Enolic OH | 15.59 (br s) | - |

| Vinylic CH | 5.47 (s) | - |

| Methylene CH₂ | - | 3.58 (s) |

| Methyl CH₃ | 2.04 (s) | 2.20 (s) |

| Cyclohexyl CH | 2.13 (tt) | 2.37 (tt) |

| Cyclohexyl CH₂ | 1.06-1.90 (m) | 1.58-1.90 (m) |

Data sourced from Arkivoc, 2024. arkat-usa.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing detailed information about the carbon framework of this compound and further confirming the presence of tautomers. The chemical shifts of the carbon atoms differ significantly between the keto and enol forms due to changes in hybridization and electronic environment.

For the enol tautomer, the carbonyl carbons appear at distinct chemical shifts, for instance at approximately 197.1 ppm and 192.5 ppm. arkat-usa.org The vinylic carbon (=CH-) resonates around 98.1 ppm. arkat-usa.org The carbon of the methyl group (CH₃) in the enol form is observed at about 25.3 ppm. arkat-usa.org

In the keto form, the two carbonyl carbons would be expected to have slightly different chemical shifts, and the methylene carbon (-CH₂-) would appear in a characteristic region for such a group flanked by two carbonyls. The carbon signals of the cyclohexyl ring appear in the aliphatic region of the spectrum for both tautomers. arkat-usa.org

Table 2: ¹³C NMR Chemical Shifts (δ) for the Enol Tautomer of this compound in CDCl₃

| Carbon Assignment | Enol Form (δ, ppm) |

| Carbonyl C=O | 197.1, 192.5 |

| Vinylic =CH- | 98.1 |

| Cyclohexyl CH | 46.4 |

| Methyl CH₃ | 25.3 |

| Cyclohexyl CH₂ | 29.6 (2C), 25.93, 25.88 (2C) |

Data sourced from Arkivoc, 2024. arkat-usa.org

Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR) for Tautomerism Dynamics

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC) and variable-temperature (VT) NMR, can provide deeper insights into the tautomerism of this compound. 2D NMR experiments would be crucial for unambiguously assigning all proton and carbon signals, especially within the complex cyclohexyl moiety, by establishing connectivity between protons and carbons.

Variable-temperature NMR studies can be employed to investigate the dynamics of the keto-enol tautomeric equilibrium. researchgate.net By acquiring spectra at different temperatures, it is possible to determine thermodynamic parameters such as the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization process. These studies can reveal how the equilibrium shifts with temperature, providing a more complete understanding of the factors governing the stability of each tautomer.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is essential for the precise determination of the molecular formula of this compound. HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or more decimal places. This allows for the calculation of the elemental composition. For this compound (C₁₀H₁₆O₂), the exact mass is 168.11503 Da. nih.gov HRMS analysis that yields a mass very close to this theoretical value provides strong evidence for the correct molecular formula. For example, an HRMS (ESI) analysis might find a protonated molecule [M+H]⁺ with a measured m/z that confirms the calculated value for C₁₀H₁₇O₂⁺. arkat-usa.org

Ionization Techniques (e.g., Electrospray Ionization (ESI), Chemical Ionization (CI)) in Structural Confirmation

The choice of ionization technique in mass spectrometry is critical for obtaining desired structural information. "Soft" ionization methods like Electrospray Ionization (ESI) and Chemical Ionization (CI) are particularly useful for observing the molecular ion, which is often fragile.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile compounds. In the context of this compound, ESI would typically generate protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. arkat-usa.orguni.lu These techniques are valuable for confirming the molecular weight with minimal fragmentation. arkat-usa.org

Chemical Ionization (CI) is another soft ionization method that results in less fragmentation than electron ionization. It involves the use of a reagent gas to produce ions, leading to the formation of protonated molecules [M+H]⁺. This helps in the unambiguous identification of the molecular ion peak.

The fragmentation patterns observed, even with soft ionization techniques, can provide structural clues. For instance, the fragmentation of the molecular ion of this compound could involve the loss of the cyclohexyl group or cleavage of the butanedione chain, and the resulting fragment ions would be indicative of the original structure. libretexts.org

Table 3: Predicted Collision Cross Section (CCS) Values for Adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 169.12232 | 138.2 |

| [M+Na]⁺ | 191.10426 | 142.1 |

| [M-H]⁻ | 167.10776 | 140.7 |

| [M+NH₄]⁺ | 186.14886 | 158.1 |

| [M+K]⁺ | 207.07820 | 141.4 |

Data sourced from PubChemLite. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, IR spectroscopy is particularly useful for confirming the presence of its two tautomeric forms: the diketo form and the intramolecularly hydrogen-bonded enol form.

The diketo tautomer is characterized by sharp absorption bands corresponding to the stretching vibrations of its two ketone (C=O) groups. nih.gov The enol tautomer, however, presents a more complex spectrum. It features a C=O stretching frequency that is lowered due to conjugation with the C=C double bond. The enol's C=C bond gives rise to its own characteristic absorption, and the hydroxyl (O-H) group, involved in a strong intramolecular hydrogen bond, produces a very broad and often indistinct absorption band over a wide range of wavenumbers. nih.govpg.edu.pl

The specific IR absorption frequencies are key identifiers for these structures. For β-diketones with cyclic substituents, the enol form's C=O stretch is typically observed between 1550 and 1640 cm⁻¹. nih.gov

Table 1: Characteristic IR Absorption Bands for this compound Tautomers

| Functional Group | Tautomeric Form | Approximate Wavenumber (cm⁻¹) | Appearance of Band |

|---|---|---|---|

| C=O Stretch | Diketo | 1687–1790 | Sharp, Strong |

| C=O Stretch (Conjugated) | Enol | 1550–1640 | Sharp, Strong |

| C=C Stretch | Enol | 1580–1640 | Medium to Strong |

Electronic Spectroscopy (UV-Vis) in Conjugated Systems

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly informative for compounds containing conjugated π electron systems, such as the enol form of this compound. libretexts.org

The enol tautomer possesses a conjugated system (O=C-C=C-OH) where the π electrons are delocalized across the molecule. When the molecule absorbs UV radiation of a specific wavelength, an electron is promoted from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org This electronic excitation is known as a π → π* (pi to pi star) transition. libretexts.org

The wavelength of maximum absorbance (λmax) is determined by the energy gap between the HOMO and LUMO. As the extent of conjugation in a molecule increases, this energy gap decreases, resulting in absorption at longer wavelengths. For this compound, the conjugation is limited to the four-atom system of the enol form. Its λmax is therefore expected in the ultraviolet region, at a shorter wavelength than more extended conjugated systems like aryl-substituted β-diketones. nih.gov

Table 2: UV-Vis Spectroscopy of the Enol Form of this compound

| Parameter | Description |

|---|---|

| Chromophore | The conjugated C=C-C=O system of the enol tautomer. |

| Electronic Transition | π → π* (promotion of an electron from the HOMO to the LUMO). libretexts.org |

| Expected λmax Region | Strong absorption in the UV region (typically 200-300 nm). |

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatography is indispensable for the purification and analytical assessment of this compound, separating it from reaction by-products and analyzing its isomeric composition.

Flash column chromatography is a rapid and efficient method used for the preparative purification of organic compounds from reaction mixtures. phenomenex.com This technique is routinely employed after the synthesis of this compound to isolate the pure product. arkat-usa.org

The process involves a stationary phase, typically silica (B1680970) gel, packed into a column. The crude product mixture is loaded onto the top of the column, and a mobile phase (a solvent or mixture of solvents like ethyl acetate (B1210297) and hexanes) is pushed through the column under positive pressure. phenomenex.commit.edu Separation occurs because different components of the mixture have varying affinities for the stationary and mobile phases. phenomenex.com Components with a higher affinity for the mobile phase travel down the column faster, allowing for the collection of purified fractions of this compound.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. While this compound is an achiral molecule, HPLC is crucial for analyzing the stereochemical purity of its chiral derivatives or products resulting from its use in asymmetric synthesis.

Diastereomeric Purity: Diastereomers are stereoisomers that are not mirror images and have different physical properties. As a result, they can often be separated using standard (achiral) HPLC systems, typically with a silica gel or C18 reversed-phase column. The differing interactions of the diastereomers with the stationary phase allow for their separation and quantification. nih.gov

Enantiomeric Purity: Enantiomers are non-superimposable mirror images with identical physical properties in an achiral environment, making their separation more complex. phenomenex.com HPLC is the most versatile tool for this purpose. phenomenex.com Two primary strategies are used:

Indirect Method: The enantiomeric mixture is reacted with a single enantiomer of a chiral derivatizing agent. This converts the pair of enantiomers into a pair of diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov

Direct Method: The separation is performed using a Chiral Stationary Phase (CSP). CSPs are designed to interact differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are among the most widely used and effective for a broad range of compounds. nih.govijrpr.com The choice of mobile phase (e.g., hexane/isopropanol) is critical for achieving optimal separation. rsc.org

Table 3: HPLC Methods for Stereoisomeric Analysis

| Analysis Type | Principle | Typical Stationary Phase |

|---|---|---|

| Diastereomeric Purity | Separation based on different physical properties of diastereomers. | Achiral (e.g., Silica Gel, C18) |

| Enantiomeric Purity | Separation based on differential transient diastereomeric complex formation with a chiral selector. | Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) |

Flash Column Chromatography for Purification

Theoretical and Computational Chemistry Approaches

Computational chemistry provides profound insights into the properties and reactivity of molecules, complementing experimental findings.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. jmchemsci.comnih.gov For this compound, DFT calculations are invaluable for predicting its geometry, stability, and chemical reactivity.

By solving approximations of the Schrödinger equation, DFT can determine the energies of molecular orbitals like the HOMO and LUMO, which is fundamental to understanding electronic transitions and reactivity. jmchemsci.com It is also used to model the potential energy surfaces of chemical reactions, helping to elucidate reaction mechanisms and predict activation barriers. acs.orgnih.gov

Furthermore, DFT can simulate spectroscopic data. For instance, theoretical vibrational frequencies can be calculated and compared with experimental IR spectra to aid in the assignment of absorption bands. nih.gov Similarly, electronic transition energies can be calculated to help interpret UV-Vis spectra. A key application for β-diketones is the calculation of the relative energies of the keto and enol tautomers to predict their equilibrium ratio. ruc.dk These calculations are typically performed using a combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-311G). nih.govjmchemsci.com

Table 4: Molecular Properties of this compound Predictable by DFT

| Property | Significance |

|---|---|

| Optimized Geometry | Predicts bond lengths, bond angles, and the most stable 3D structure. |

| Tautomer Stability | Calculates the relative energies of the keto and enol forms to predict the equilibrium position. ruc.dk |

| Electronic Structure | Determines the energies and shapes of HOMO and LUMO, indicating sites of electrophilic and nucleophilic attack. jmchemsci.comacs.org |

| Reaction Mechanisms | Maps the energy profile of a reaction, identifying transition states and intermediates to predict reactivity. nih.gov |

| Spectroscopic Properties | Simulates IR and UV-Vis spectra to support the interpretation of experimental data. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape of flexible molecules like this compound and predicting their interactions with biological targets. These simulations model the atomic motions of a molecule over time by integrating Newton's laws of motion, providing insights into its dynamic behavior, stable conformations, and the thermodynamics of conformational changes.

Conformational Analysis: For this compound, MD simulations can elucidate the complex interplay between the flexible cyclohexyl ring and the butane-1,3-dione side chain. The cyclohexyl group predominantly exists in a chair conformation, but can undergo ring inversions to other forms like twist-boat or boat conformations. nih.gov MD simulations performed at various temperatures can map these interconversion pathways and calculate the associated energy barriers. nih.gov The orientation of the butane-1,3-dione substituent (axial vs. equatorial) on the cyclohexane (B81311) ring is a key conformational question. Theoretical calculations and experimental NMR data for similar cyclohexyl compounds suggest a strong preference for the equatorial position to minimize steric hindrance. scielo.brscielo.br

Ligand-Target Interactions: In the context of drug discovery or chemical biology, this compound may be investigated for its ability to bind to a biological target, such as an enzyme's active site. MD simulations are instrumental in this process, often used in conjunction with molecular docking. mdpi.comnanobioletters.com

The process typically involves:

Docking: Initially, the molecule is computationally "docked" into the binding site of a protein to predict its most likely binding pose.

MD Simulation: The resulting protein-ligand complex is then subjected to an MD simulation. This allows the system to relax and reveals the stability of the predicted binding pose. nanobioletters.com The simulation can show how the ligand and protein mutually adjust their conformations to achieve an optimal fit.

Analysis: Key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions between the dione (B5365651) and the protein's amino acid residues, are monitored throughout the simulation. nih.gov This helps to identify the key determinants of binding affinity. For this compound, the ketone oxygens are potential hydrogen bond acceptors, while the cyclohexyl ring can engage in hydrophobic interactions.

By calculating the binding free energy from the simulation trajectories, researchers can rank the affinity of different compounds for a target, guiding the design of more potent molecules. scielo.org.za

Table 1: Conformational Dynamics Studied by Molecular Dynamics

| Conformational Feature | Description | Information Gained from MD |

|---|---|---|

| Cyclohexyl Ring Pucker | Analysis of the chair, boat, and twist-boat conformations of the cyclohexane ring. | Energy barriers for ring inversion, population of each conformer. nih.gov |

| Substituent Orientation | Determination of whether the butane-1,3-dione group prefers an axial or equatorial position. | Relative stability (free energy difference) of axial vs. equatorial conformers. scielo.br |

| Side-Chain Rotation | Rotation around the single bond connecting the cyclohexyl ring and the dione moiety. | Preferred dihedral angles, rotational energy barriers. |

| Overall Molecular Shape | Global descriptors of the molecule's three-dimensional structure. | Radius of gyration, solvent accessible surface area. |

Quantum Mechanical Studies of Tautomeric Equilibria and Energetics

Beta-diketones like this compound exist as a mixture of two rapidly interconverting forms, or tautomers: a diketo form and an enol form. nih.govmdpi.com The enol form is characterized by a carbon-carbon double bond and a hydroxyl group, stabilized by a strong intramolecular hydrogen bond. Quantum mechanical (QM) calculations are essential for understanding the energetics that govern the equilibrium between these tautomers.

The equilibrium is sensitive to the molecular structure and the solvent environment. mdpi.com For this compound, the enol form is generally the major species in solution. QM methods, particularly Density Functional Theory (DFT), can accurately predict the relative stabilities of the keto and enol tautomers. nih.gov These calculations involve optimizing the geometry of each tautomer and calculating its electronic energy. The inclusion of zero-point vibrational energy corrections and solvent effects (using models like the Polarizable Continuum Model, PCM) improves the accuracy of the predictions. nih.gov

By calculating the Gibbs free energy (ΔG) of both the keto and enol forms, the equilibrium constant (KT) for the tautomerization can be predicted. Studies on similar β-diketones have shown that the enol form is typically more stable in the gas phase and non-polar solvents, while polar solvents can shift the equilibrium slightly towards the more polar diketo form. researchgate.net The calculations can also elucidate the structure of the transition state for the interconversion, revealing the energy barrier for the proton transfer process. The presence of explicit water molecules in the calculation has been shown to significantly lower this barrier, facilitating the tautomerization. nih.govresearchgate.net

Table 2: Hypothetical Quantum Mechanical Calculation of Tautomeric Equilibrium This table illustrates typical results from a DFT study on a β-diketone, not specific experimental data for this compound.

| Tautomer | Solvent | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Predicted Population (%) |

|---|---|---|---|---|

| Diketo | Gas Phase | 2.5 | 2.1 | 3.5 |

| Enol | Gas Phase | 0.0 | 0.0 | 96.5 |

| Diketo | Water (PCM) | 1.5 | 1.2 | 12.7 |

| Enol | Water (PCM) | 0.0 | 0.0 | 87.3 |

Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Elucidation

The Kinetic Isotope Effect (KIE) is a powerful tool in physical organic chemistry used to investigate reaction mechanisms. It involves measuring the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. For reactions involving this compound, substituting a hydrogen atom with its heavier isotope, deuterium (B1214612) (D), can provide critical insights into the mechanism, particularly for reactions involving C-H bond cleavage.

The most common application of KIE is in studying the deprotonation at the C2 carbon (the carbon between the two carbonyl groups). This deprotonation is the first step in many reactions, including enolate formation, aldol (B89426) condensations, and halogenations. The KIE is expressed as the ratio of the rate constant for the reaction with the light isotope (kH) to that with the heavy isotope (kD), i.e., KIE = kH/kD.

Primary KIE: A large KIE value (typically kH/kD > 2) is observed if the C-H bond is being broken in the rate-determining step (RDS) of the reaction. This is because the C-D bond has a lower zero-point vibrational energy and is stronger than the C-H bond, requiring more energy to break.

Secondary KIE: Smaller KIEs (kH/kD ≈ 1) or even inverse KIEs (kH/kD < 1) can be observed if the C-H bond is not broken in the RDS but the hybridization of the carbon atom changes.

For example, in the base-catalyzed enolization of this compound, if the initial proton abstraction from C2 by a base is the slow step, a significant primary KIE would be expected upon deuterating this position. acs.org Conversely, if the proton abstraction is fast and reversible, and a subsequent step is rate-determining, a much smaller KIE or no KIE would be observed. researchgate.net

Deuterium substitution can also affect the position of the keto-enol equilibrium itself, an effect known as an equilibrium isotope effect. researchgate.netresearchgate.net Studies on other β-dicarbonyls have shown that deuterium substitution tends to favor the diketo form, as the weaker O-D---O hydrogen bond in the enol form (compared to O-H---O) provides less stabilization. researchgate.net

Table 3: Illustrative Kinetic Isotope Effects for a Hypothetical Reaction of this compound

| Proposed Mechanism | Rate-Determining Step | Deuterated Position | Expected KIE (kH/kD) | Interpretation |

|---|---|---|---|---|

| Mechanism A | C-H bond cleavage at C2 | C2 | ~5-7 | C-H bond breaking is the slowest step. |

| Mechanism B | Attack by a nucleophile after rapid enolate formation | C2 | ~1.0-1.2 | C-H bond breaking is not rate-limiting. |

| Mechanism C | Rearrangement of an intermediate | C2 | ~1.0 | C-H bond is not involved in the RDS. |

Advanced Applications and Research Frontiers Involving 1 Cyclohexylbutane 1,3 Dione and Its Derivatives

Role as Building Blocks in Complex Organic Synthesis

The diketone functionality of 1-cyclohexylbutane-1,3-dione provides a reactive platform for constructing intricate molecular architectures. This has made it a sought-after precursor in the synthesis of complex organic molecules, including polycyclic systems and natural products.

Precursors for Polycyclic Systems (e.g., Bicyclo[3.3.1]nonane-2,6,9-trione)

Derivatives of cyclohexane-1,3-dione are instrumental in the synthesis of polycyclic systems like bicyclo[3.3.1]nonane-2,6,9-trione. sioc-journal.cn One effective method involves a Michael addition reaction between cyclohexane-1,3-dione and acrolein, followed by an intermolecular Aldol (B89426) condensation and subsequent oxidation, yielding the target bicyclo[3.3.1]nonane-2,6,9-trione with a total yield of 43%. sioc-journal.cn An even more efficient route, boasting a high total yield of 83%, utilizes cyclohexane-1,3-dione and acrylic ethyl ester as starting materials. sioc-journal.cn This process, which proceeds via a Michael addition and an intermolecular C-acylation, is noted for its simple operation, mild reaction conditions, and environmentally friendly nature. sioc-journal.cn The bicyclo[3.3.1]nonane framework itself is a significant synthetic target due to its presence in various biologically active natural products. researchgate.netichem.mdichem.md

Scaffold for Natural Product Synthesis

The structural framework of this compound and its analogs serves as a valuable scaffold in the total synthesis of natural products. Natural products are a primary source of small molecule drugs, making their synthesis and the creation of their analogs a critical area of research. otago.ac.nz The development of divergent synthesis strategies, which aim to produce a variety of related compounds from a common intermediate, is a key focus. chemrxiv.org For instance, a rationally designed divergency scaffold can provide access to a wide array of carbocycles found in sesquiterpenoids. chemrxiv.org While specific examples directly employing this compound in the completed synthesis of a named natural product are not detailed in the provided information, the utility of the broader class of cyclohexane-1,3-diones as foundational scaffolds is well-established in the pursuit of complex natural product synthesis. otago.ac.nzchemrxiv.orgmdpi.com

Development of Targeted Chemical Probes and Ligands

The unique structural features of this compound derivatives have been exploited in the design of specialized molecules that can interact with biological targets with high specificity. These include enzyme inhibitors and ligands for structure-based drug design.

Enzyme Inhibitor Design (e.g., 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors)

Derivatives of cyclohexane-1,3-dione have been identified as potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an important enzyme in tyrosine metabolism. nih.govnih.govresearchgate.net The inhibition of HPPD is the mode of action for a class of herbicides and has therapeutic applications. researchgate.net

A notable example is 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC), which causes a significant elevation in plasma tyrosine levels by inhibiting HPPD. nih.gov Studies have shown that NTBC is a potent, time-dependent, reversible inhibitor of HPPD, with an IC50 value of approximately 40 nM. nih.gov Another analog, 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione (CMBC), also demonstrates effective inhibition of HPPD. nih.gov Structure-activity relationship (SAR) studies have revealed that a strongly electronegative group at the ortho position of the benzoyl ring is crucial for potent HPPD inhibition. nih.gov

Quantitative structure-activity relationship (QSAR) models have been developed for 2-(aryloxyacetyl)cyclohexane-1,3-diones to further understand the structural requirements for HPPD inhibition and to design new, more effective inhibitors. frontiersin.orgmdpi.com

Table 1: Inhibition of Rat Liver HPPD by Cyclohexane-1,3-dione Derivatives

| Compound | IC50 | Inactivation Rate Constant (k*) | Reversibility |

| NTBC | ~40 nM nih.gov | 9.9 ± 2.5 x 10⁻⁵ sec⁻¹ nM⁻¹ nih.gov | Slow dissociation, ~13.7% activity recovery in 7 hrs nih.gov |

| CMBC | Not specified | 3.3 ± 0.8 x 10⁻⁵ sec⁻¹ nM⁻¹ nih.gov | ~45% activity recovery in 7 hrs nih.gov |

Structure-Based Drug Design for Novel Therapeutic Agents (e.g., c-Met Inhibitors for NSCLC)

Cyclohexane-1,3-dione derivatives have emerged as a promising class of small molecules for the development of inhibitors targeting the c-Met tyrosine kinase, which is often abnormally expressed in various human cancers, including non-small cell lung cancer (NSCLC). nih.govresearchgate.net The inhibition of the c-Met signaling pathway can halt the proliferation of cancer cells. nih.govresearchgate.net

Computational modeling techniques, such as QSAR and molecular docking, have been instrumental in designing and optimizing novel c-Met inhibitors based on the cyclohexane-1,3-dione scaffold. nih.govbiointerfaceresearch.com These in silico approaches have led to the identification of lead compounds with predicted efficacy against NSCLC cell growth. nih.govresearchgate.net For instance, a study involving 40 synthesized cyclohexane-1,3-dione-based compounds identified 19 molecules with significant cytotoxic effects against several cancer cell lines, including NSCLC lines. nih.gov The predictive power of these models is demonstrated by high correlation coefficients between the observed and predicted inhibitory activities. nih.gov

Table 2: FDA-Approved c-Met Inhibitors for Cancer Therapy

| Drug Name (Brand Name) | Company | Type | Approval Year | Indication |

| Cabozantinib (Cometriq, Cabometyx) | Exelixis, Inc. | Small molecule inhibitor | 2012 | Medullary thyroid cancer |

| Capmatinib (Tabrecta) | Novartis | Small molecule inhibitor | 2020 | NSCLC biochempeg.com |

| Amivantamab (Rybrevant) | Johnson & Johnson | Bispecific antibody | 2021 | NSCLC biochempeg.com |

| Tepotinib (Tepmetko) | EMD Serono, Inc. | Small molecule inhibitor | 2021 | NSCLC biochempeg.com |

| Telisotuzumab vedotin (Emrelis) | AbbVie Inc. | ADC | 2025 (projected) | NSCLC |

This table provides context for the therapeutic targeting of c-Met and does not imply that these specific drugs are direct derivatives of this compound.

Materials Science and Optoelectronic Applications

The application of this compound and its derivatives extends beyond the biological realm into materials science. The enolizable protons of the dione (B5365651) structure allow for its use in polymer cross-linking and the formation of coordination polymers, which can enhance the thermal stability of materials. vulcanchem.com Furthermore, hydrogenation of the compound can yield diols, which serve as building blocks for the synthesis of polymers and fuels.

The electron-accepting properties of this compound make it a candidate for the development of sensors, particularly in ion-sensing applications when combined with electron donors. While the exploration of this compound in optoelectronics is an emerging area, related β-diketone structures, such as 1-aryl-2-(furan-2-yl)butane-1,3-diones, exhibit interesting photophysical properties like excited-state intramolecular proton transfer (ESIPT), suggesting potential for similar applications. The development of photoaffinity probes, which are molecules that can form a covalent bond with a target upon photoactivation, often utilizes scaffolds that can be derivatized with photoreactive groups, a role for which the versatile cyclohexane-1,3-dione framework could be adapted. mdpi.com

Chromophores for Non-Linear Optics (NLO)

Derivatives of 1,3-diones, such as those from indan-1,3-dione which shares the core dicarbonyl feature with this compound, are investigated for their non-linear optical (NLO) properties. The efficacy of these molecules in NLO applications stems from their architecture, which often incorporates electron-donating and electron-accepting groups linked by a π-conjugated system. In such designs, the 1,3-dione fragment can serve as a potent electron acceptor. semanticscholar.org

The introduction of electron donors and acceptors into a molecular structure enhances the molecule's polarization under an external electric field through a process known as intramolecular charge transfer (ICT). This increased polarizability can significantly improve the third-order NLO effects. semanticscholar.org Research on 1,3-indandione (B147059) derivatives has shown that they exhibit strong and broadband nonlinear absorption, a key characteristic for NLO materials. semanticscholar.org The combination of two-photon absorption (TPA) and subsequent excited-state absorption (ESA) can be enhanced by designing molecules with efficient ICT, leading to materials suitable for optical sensing and modulation. semanticscholar.org

Table 1: Investigated 1,3-Dione Derivatives for NLO Applications

| Compound Name | Donor Group | Acceptor Group | Key Finding |

|---|---|---|---|

| 2-[4-di(p-tolylamino)benzylidene]-1H-indene-1,3(2H)-dione (INB3) | Triphenylamine | 1,3-Indandione | Exhibits excellent NLO responses across a wide spectral region from visible to near-infrared. semanticscholar.org |

Dyes for Solar Cell Technologies

In the field of renewable energy, organic dyes are crucial components of dye-sensitized solar cells (DSSCs). The performance of these cells is highly dependent on the molecular structure of the dye, which typically follows a donor-π-acceptor (D-π-A) design. This architecture facilitates efficient charge separation and electron injection into the semiconductor's conduction band.